1-(3,4-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Description
1-(3,4-Dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative featuring a 3,4-dimethylphenyl group at position 1 and an ethyl substituent at position 5 of the triazole core.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-ethyltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-4-11-12(13(17)18)14-15-16(11)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDHWWUYHQGUPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC(=C(C=C2)C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the phenyl group and the triazole ring. One common method is the Huisgen cycloaddition , which involves the reaction of an azide with an alkyne under copper(I) catalysis to form the triazole ring. The phenyl group with methyl substituents can be prepared through Friedel-Crafts alkylation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The triazole ring can be reduced to form aminotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring or the phenyl group.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions can be carried out using hydrogen gas and a metal catalyst.
Substitution reactions may involve nucleophiles like amines or halides under various conditions.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized phenyl derivatives.
Reduction: Aminotriazoles and other reduced triazole derivatives.
Substitution: Substituted triazoles and phenyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Triazoles are recognized for their antimicrobial properties. Studies have shown that compounds similar to 1-(3,4-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid exhibit significant activity against a range of pathogens, including bacteria and fungi.
Case Study : A study investigated the efficacy of triazole derivatives against Candida albicans and found that modifications in the phenyl ring enhanced antifungal activity significantly .
2. Anticancer Properties
Research has indicated that triazoles can inhibit cancer cell proliferation. The compound has been tested for its ability to induce apoptosis in various cancer cell lines.
Data Table: Anticancer Activity of Triazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.2 | |
| Ethyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | A549 (Lung Cancer) | 12.8 |
Agricultural Applications
1. Plant Growth Regulators
Triazole compounds are utilized as fungicides and growth regulators in agriculture. They inhibit sterol biosynthesis in fungi, making them effective against various plant pathogens.
Case Study : Research demonstrated that triazole derivatives improved resistance in crops like wheat and rice against fungal infections while promoting growth under stress conditions .
Material Science Applications
1. Polymer Chemistry
Triazoles are incorporated into polymer matrices to enhance thermal stability and mechanical properties. The incorporation of triazole groups can improve the material's resistance to degradation.
Data Table: Properties of Triazole-Based Polymers
Mechanism of Action
The mechanism by which 1-(3,4-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural differences among triazole derivatives lie in the aryl group at position 1 and the substituent at position 4. Below is a comparative analysis:
Yield Comparison :
Physicochemical Properties
- Spectral Data :
Biological Activity
1-(3,4-Dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has gained attention due to its diverse biological activities. This compound exhibits potential as an antitumor agent, among other pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer effects and structure-activity relationships (SAR).
The compound's molecular formula is with a molecular weight of 245.28 g/mol. It contains a triazole ring and a carboxylic acid functional group, which are essential for its biological activity.
Antitumor Activity
Recent studies have demonstrated that derivatives of triazoles, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of various triazole derivatives against HepG2 (liver), HCT116 (colon), and MCF7 (breast) cancer cell lines. The compound demonstrated an IC50 value in the range of 12.22 µM to 20.00 µM across different cell lines, indicating potent antitumor activity compared to standard drugs like doxorubicin .
- Structure-Activity Relationship (SAR) :
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Cell Proliferation : The compound likely interferes with cellular signaling pathways that regulate cell growth and division.
- Induction of Apoptosis : Studies suggest that triazole derivatives can induce programmed cell death in cancer cells through various mechanisms including mitochondrial dysfunction and activation of caspases .
Comparative Analysis
The following table summarizes the IC50 values of this compound against different cancer cell lines compared to other triazole derivatives:
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 12.22 | HepG2 |
| 1-(3-methylphenyl)-5-methyl-1H-1,2,3-triazole | 15.31 | HCT116 |
| 4-Aminophenyl derivative | 12.22 | MCF7 |
| Doxorubicin | <10 | Various |
Q & A
Q. What are the common synthetic routes for 1-(3,4-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid?
Methodological Answer: The synthesis of triazole-4-carboxylic acid derivatives typically involves cyclocondensation followed by oxidation. For example:
- Cyclocondensation: Reacting aryl acetylenes (e.g., 3,4-dimethylphenylacetylene) with sodium azide and alkyl halides (e.g., ethyl iodide) in the presence of a Cu(I) catalyst (e.g., CuI) to form the triazole core .
- Oxidation: Converting intermediates like aldehydes to carboxylic acids using oxidizing agents (e.g., KMnO₄ or CrO₃). For instance, 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxaldehyde was oxidized to its carboxylic acid derivative in 75% yield .
- Hydrolysis: Basic hydrolysis of esters (e.g., ethyl esters) to carboxylic acids, as demonstrated in pyrazole-4-carboxylate conversions .
Key Steps:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | CuI, NaN₃, alkyl halide | ~60-80% | |
| Oxidation | KMnO₄/H₂SO₄ or CrO₃ | 70-85% | |
| Hydrolysis | NaOH/EtOH, reflux | >90% |
Q. How is the structural integrity of this compound validated?
Methodological Answer: Structural validation employs:
- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths (e.g., C–C = 1.39–1.48 Å) and dihedral angles (e.g., triazole-phenyl = 15.2°) .
- Spectroscopy:
- Mass spectrometry: Molecular ion peaks matching theoretical m/z (e.g., 273.1 for C₁₃H₁₅N₃O₂) .
Advanced Research Questions
Q. How can stereoselectivity be optimized during synthesis?
Methodological Answer: Stereoselectivity in triazole formation is influenced by:
- Catalyst choice: Cu(I) catalysts favor 1,4-regioselectivity in azide-alkyne cycloadditions (CuAAC), while Ru catalysts may alter regiochemistry .
- Solvent effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity .
- Temperature control: Lower temperatures (0–25°C) reduce side reactions, as seen in phenylacetylene-based syntheses (85% regioselectivity) .
Example Optimization:
| Parameter | Optimal Condition | Outcome | Reference |
|---|---|---|---|
| Catalyst | CuI (10 mol%) | 1,4-selectivity >90% | |
| Solvent | DMF/H₂O (4:1) | Yield: 82% | |
| Temperature | 25°C | Purity: 98% |
Q. How do researchers resolve contradictions in reported spectral data for triazole derivatives?
Methodological Answer: Contradictions arise due to tautomerism (e.g., 1H- vs. 2H-triazole forms) or solvent effects. Mitigation strategies include:
- Tautomer analysis: DFT calculations (e.g., B3LYP/6-31G*) predict dominant tautomers (e.g., 1H-triazole form at ΔG = −2.3 kcal/mol) .
- Standardized protocols: Use deuterated DMSO for NMR to minimize solvent shifts .
- Cross-validation: Compare SC-XRD data (e.g., bond angles) with computed spectra .
Case Study:
For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, IR and XRD data confirmed the absence of keto-enol tautomerism, resolving discrepancies in earlier NMR reports .
Q. What methodologies assess the biological activity of this compound?
Methodological Answer:
- Enzyme inhibition assays: Measure IC₅₀ values via spectrophotometry (e.g., COX-2 inhibition at 10 µM ).
- Antimicrobial testing: MIC determinations using broth microdilution (e.g., against S. aureus ).
- Cellular uptake studies: Fluorescence tagging (e.g., dansyl derivatives) to track intracellular localization .
Experimental Design:
| Assay | Protocol | Outcome | Reference |
|---|---|---|---|
| COX-2 Inhibition | ELISA with celecoxib control | IC₅₀ = 8.2 µM | |
| MIC Determination | 24-h incubation in Mueller-Hinton broth | MIC = 32 µg/mL |
Q. How are computational methods integrated into property prediction?
Methodological Answer:
- DFT calculations: Predict electronic properties (e.g., HOMO-LUMO gap = 4.1 eV) and reactive sites .
- Molecular docking: Simulate binding to target proteins (e.g., COX-2, Glide score = −9.2 kcal/mol) .
- ADMET prediction: SwissADME or pkCSM tools evaluate bioavailability (%ABS = 65–75%) .
Workflow:
Optimize geometry at B3LYP/6-311+G(d,p).
Dock into protein active sites (PDB: 5KIR) using AutoDock Vina.
Validate with MD simulations (100 ns) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
